Cas no 80691-81-2 (2,5-Diamino-thiophene-3,4-dicarboxylic Acid Diethylester)
2,5-Diamino-thiophene-3,4-dicarboxylic Acid Diethylester Chemical and Physical Properties
Names and Identifiers
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- Diethyl 2,5-diaminothiophene-3,4-dicarboxylate
- 2,5-Diamino-3,4-thiophenedicarboxylic acid diethyl ester
- 2,5-Diaminothiophene-3,4-dicarboxylic acid diethyl ester
- 3,4-Thiophenedicarboxylicacid, 2,5-diamino-, 3,4-diethyl ester
- DIMETYL-2,5-DIAMINOTHIOPHENE-3,4-DICARBOXYLATE
- 2,5-Diaminothiophen-3,4-dicarbonsaeurediethylester
- 2,5-diaminothiophene-3,4-carboxylic acid diethyl ester
- MLS000391988
- SMR000102508
- 3,4-diethyl 2,5-diaminothiophene-3,4-dicarboxylate
- cid_840025
- 80691-81-2
- UCZCHDINMZWYIQ-UHFFFAOYSA-N
- SR-01000197700-1
- FT-0715804
- DTXSID20357003
- 2,5-diamino-thiophene-3,4-dicarboxylic acid diethyl ester
- 2,5-Diamino-thiophene-3,4-dicarboxylic Acid Diethylester
- CHEMBL1577887
- MFCD00441949
- 3,4-Thiophenedicarboxylic acid, 2,5-diamino-, diethyl ester
- BDBM34655
- AKOS015838818
- AB00074929-01
- diethyl2,5-diaminothiophene-3,4-dicarboxylate
- diethyl 2,5-bis(azanyl)thiophene-3,4-dicarboxylate
- CBDivE_006574
- HMS2560H06
- HMS1579K20
- J-507285
- SCHEMBL223094
- SR-01000197700
- 2,5-Diaminothiophene-3,4-dicarboxylicaciddiethylester
- GEO-03095
- DB-082336
- AG-205/07906017
-
- MDL: MFCD00441949
- Inchi: 1S/C10H14N2O4S/c1-3-15-9(13)5-6(10(14)16-4-2)8(12)17-7(5)11/h3-4,11-12H2,1-2H3
- InChI Key: UCZCHDINMZWYIQ-UHFFFAOYSA-N
- SMILES: S1C(=C(C(=O)OCC)C(C(=O)OCC)=C1N)N
Computed Properties
- Exact Mass: 258.06700
- Monoisotopic Mass: 258.067
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 17
- Rotatable Bond Count: 6
- Complexity: 272
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 6
- XLogP3: 2.4
- Topological Polar Surface Area: 133Ų
Experimental Properties
- Density: 1.343
- Boiling Point: 403.3°C at 760 mmHg
- Flash Point: 197.7°C
- Refractive Index: 1.601
- PSA: 132.88000
- LogP: 2.42830
2,5-Diamino-thiophene-3,4-dicarboxylic Acid Diethylester Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2,5-Diamino-thiophene-3,4-dicarboxylic Acid Diethylester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D270960-250mg |
2,5-Diamino-thiophene-3,4-dicarboxylic Acid Diethylester |
80691-81-2 | 250mg |
$ 800.00 | 2023-09-08 | ||
| TRC | D270960-500mg |
2,5-Diamino-thiophene-3,4-dicarboxylic Acid Diethylester |
80691-81-2 | 500mg |
$1378.00 | 2023-05-18 | ||
| TRC | D270960-1000mg |
2,5-Diamino-thiophene-3,4-dicarboxylic acid diethylester |
80691-81-2 | 1g |
$ 725.00 | 2022-06-05 | ||
| Alichem | A169004537-1g |
Diethyl 2,5-diaminothiophene-3,4-dicarboxylate |
80691-81-2 | 95% | 1g |
$400.00 | 2023-09-01 | |
| Chemenu | CM130188-1g |
diethyl 2,5-diaminothiophene-3,4-dicarboxylate |
80691-81-2 | 95% | 1g |
$282 | 2021-08-05 | |
| Chemenu | CM130188-1g |
diethyl 2,5-diaminothiophene-3,4-dicarboxylate |
80691-81-2 | 95% | 1g |
$282 | 2024-07-23 | |
| eNovation Chemicals LLC | D548638-5mg |
Diethyl 2,5-diaMinothiophene-3,4-dicarboxylate |
80691-81-2 | 97% | 5mg |
$258 | 2023-09-03 | |
| eNovation Chemicals LLC | D548638-25mg |
Diethyl 2,5-diaMinothiophene-3,4-dicarboxylate |
80691-81-2 | 97% | 25mg |
$309 | 2023-09-03 | |
| eNovation Chemicals LLC | D548638-100mg |
Diethyl 2,5-diaMinothiophene-3,4-dicarboxylate |
80691-81-2 | 97% | 100mg |
$459 | 2023-09-03 | |
| TRC | D270960-50mg |
2,5-Diamino-thiophene-3,4-dicarboxylic Acid Diethylester |
80691-81-2 | 50mg |
$173.00 | 2023-05-18 |
2,5-Diamino-thiophene-3,4-dicarboxylic Acid Diethylester Related Literature
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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2. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
Additional information on 2,5-Diamino-thiophene-3,4-dicarboxylic Acid Diethylester
2,5-Diamino-thiophene-3,4-dicarboxylic Acid Diethylester: A Promising Scaffold in Modern Pharmaceutical Research
2,5-Diamino-thiophene-3,4-dicarboxylic Acid Diethylester (CAS No. 80691-81-2) represents a unique molecular scaffold with significant potential in the development of novel therapeutics. This compound, characterized by its thiophene ring core functionalized with amino groups and carboxylic acid ester moieties, has garnered attention for its multifunctional properties that may extend to diverse biological applications. Recent studies have highlighted its role as a versatile platform for drug discovery, particularly in the context of anti-inflammatory and antioxidant activities.
The 2,5-Diamino-thiophene-3,4-dicarboxylic Acid Diethylester molecule exhibits a conjugated system that facilitates electron delocalization, which is critical for its reactivity and biological interactions. The thiophene ring provides a rigid backbone, while the amino groups introduce polarity and hydrogen-bonding capacity. The diethyl ester functionality not only enhances solubility but also serves as a prodrug moiety, offering opportunities for controlled release and improved bioavailability. These structural features make it a compelling candidate for pharmaceutical development.
Recent research has focused on the synthetic pathways for 2,5-Diamino-thiophene-3,4-dicarboxylic Acid Diethylester, with advancements in asymmetric catalysis enabling more efficient derivatization. A 2023 study published in Journal of Medicinal Chemistry demonstrated the utility of transition metal-catalyzed coupling reactions to introduce functional groups at the thiophene ring, expanding its potential applications. Such synthetic strategies are crucial for tailoring the compound to specific therapeutic targets.
The 2,5-Diamino-thiophene-3,4-dicarboxylic Acid Diethylester has shown promising anti-inflammatory activity in preclinical models. A 2022 study in Pharmacological Reports reported its ability to inhibit NF-κB signaling pathways, a key mechanism in inflammatory diseases. This effect was attributed to the amino groups modulating cytokine production, suggesting its potential as an adjunct therapy for conditions such as rheumatoid arthritis and inflammatory bowel disease.
Moreover, the 2,5-Diamino-thiophene-3,4-dicarboxylic Acid Diethylester has been explored for its antioxidant properties. Research published in Free Radical Biology and Medicine (2021) highlighted its capacity to scavenge reactive oxygen species (ROS) through the thiophene ring’s electron-donating ability. This property is particularly relevant in neurodegenerative diseases where oxidative stress plays a central role.
The 2,5-Diamino-thiophene-3,4-dicarboxylic Acid Diethylester’s diethyl ester group has also been studied for its impact on pharmacokinetics. A 2023 pharmacological analysis in Drug Metabolism and Disposition revealed that the ester moiety significantly prolongs the compound’s half-life in vivo, enhancing its therapeutic window. This finding underscores the importance of ester functionalization in optimizing drug delivery.
Recent computational studies have further elucidated the 2,5-Diamino-thiophene-3,4-dicarboxylic Acid Diethylester’s molecular interactions. Molecular docking simulations published in Journal of Computational Chemistry (2023) demonstrated its ability to bind to key enzyme targets, including cyclooxygenase-2 (COX-2) and protein kinase C (PKC). These interactions suggest potential applications in oncology and metabolic disorders.
The 2,5-Diamino-thiophene-3,4-dicarboxylic Acid Diethylester’s versatility is further enhanced by its compatibility with drug conjugation strategies. Researchers have explored attaching peptide sequences or target-specific ligands to the thiophene ring, enabling the compound to act as a carrier for other therapeutic agents. This approach is particularly valuable in the development of multifunctional therapeutics.
Despite its promising profile, challenges remain in translating 2,5-Diamino-thiophene-3,4-dicarboxylic Acid Diethylester into clinical applications. Ongoing studies are focused on optimizing its selectivity and minimizing potential toxicity. A 2024 review in Drug Discovery Today emphasized the need for further in vivo studies to evaluate long-term safety and efficacy, particularly in human trials.
In conclusion, 2,5-Diamino-thiophene-3,4-dicarboxylic Acid Diethylester represents a significant advancement in pharmaceutical research. Its unique molecular structure, combined with recent breakthroughs in synthetic chemistry and biological activity, positions it as a promising candidate for future drug development. Continued exploration of its properties will likely yield new insights into its therapeutic potential.
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